2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile
Description
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile (CAS: 877131-92-5; MFCD13185431) is a brominated aromatic nitrile featuring a trifluoromethyl substituent at the ortho position relative to the acetonitrile group. Its molecular formula is C₉H₅BrF₃N, with a molecular weight of 264.05 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of the trifluoromethyl and bromo groups, which enhance reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDNDRQVAPPETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729332 | |
| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877131-92-5 | |
| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile typically involves the bromination of 4-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is used in several scientific research applications, including:
Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: In the study of biological pathways and mechanisms.
Material Science: For the development of new materials with specific properties.
Industrial Chemistry: As a building block for the synthesis of more complex molecules used in various industrial applications
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of substituted phenylacetonitriles. Key structural analogues include:
Key Observations :
- Positional Isomerism : The placement of bromo and trifluoromethyl groups significantly impacts electronic properties. For example, the target compound’s para-bromo and ortho-trifluoromethyl arrangement creates a strong electron-deficient aromatic ring, favoring electrophilic substitution at specific positions .
- Functional Group Effects : Nitro or ethoxy substituents (e.g., in ) modify solubility and reactivity profiles compared to halogenated analogues.
Physical Properties
- Lipophilicity: The trifluoromethyl group increases hydrophobicity (logP ~2.5–3.0) compared to non-fluorinated analogues .
- Purity : Commercial samples are typically >98% pure, ensuring reliability in synthetic applications .
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented by the InChI key DSDNDRQVAPPETF-UHFFFAOYSA-N, with a molecular weight of 264.04 g/mol. Its chemical properties are influenced by the presence of the bromine and trifluoromethyl groups, which are known to enhance stability and reactivity in biological systems.
Biological Activity
Currently, there is no comprehensive documentation on the specific biological activities of 2-(4-Bromo-2-(trifluoromethyl)phenyl)acetonitrile. However, its chemical similarity to other compounds suggests potential interactions with biological targets.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties. For instance, research on related trifluoromethylated compounds indicates that they may exhibit selective activity against certain pathogens, such as Chlamydia spp. . This suggests that this compound could potentially possess antimicrobial properties worth exploring.
- Mechanism of Action : The mechanism of action remains largely unexplored for this compound. However, it is hypothesized that compounds with similar structures may interact with biological targets through enzyme inhibition or receptor binding, affecting various cellular processes such as signal transduction and gene expression.
- Toxicity Studies : Preliminary studies on related compounds have assessed their toxicity towards human cells and mutagenicity using models like Drosophila melanogaster. These studies are crucial for evaluating the safety profile of potential drug candidates .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 | 0.83 |
| 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 | 0.83 |
| 3-Bromo-5-(trifluoromethyl)benzonitrile | 691877-03-9 | 0.83 |
| 1-Bromo-4-(1,1-difluoroethyl)benzene | 1000994-95-5 | 0.80 |
| 1-Bromo-2-methyl-3-(trifluoromethyl)benzene | 69902-83-6 | 0.80 |
These compounds share structural similarities that may correlate with their biological activities, suggesting that further investigation into the biological effects of this compound could yield significant insights.
Case Studies and Applications
While specific case studies focusing solely on this compound are lacking, the following areas represent potential applications based on its chemical properties:
- Pharmaceutical Development : Given its structural features, it may serve as a lead compound in drug development aimed at targeting bacterial infections or other diseases.
- Agrochemical Use : The stability imparted by the trifluoromethyl group could make it suitable for use in agrochemicals, where enhanced efficacy and reduced degradation rates are desirable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
